![molecular formula C9H16N2O3 B6603476 tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate CAS No. 146986-97-2](/img/structure/B6603476.png)
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate, also known as tert-butyl carbamate, is a chemical compound commonly used in organic synthesis and laboratory experiments. It is a tert-butyl ester of carbamic acid, a derivative of urea, and is a white, crystalline solid with a melting point of 69-71 °C. This compound is readily soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, and is insoluble in water. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, acylation, and amination.
Applications De Recherche Scientifique
Tert-butyl carbamate has been used in various scientific research applications, including as a reagent for the synthesis of a variety of compounds. It has also been used as a catalyst for the synthesis of amides and as a reagent for the synthesis of cyclic carbonates. Additionally, it has been used in the synthesis of peptides and proteins, and as a reagent for the synthesis of peptide-based drugs.
Mécanisme D'action
Tert-butyl carbamate acts as a nucleophile in organic reactions, undergoing substitution reactions with electrophiles. In the presence of a base, it can also undergo an acylation reaction with an acid, forming a tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate ester. Additionally, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can be used as a catalyst for the synthesis of amides, as well as for the synthesis of cyclic carbonates.
Biochemical and Physiological Effects
Tert-butyl carbamate is a generally nontoxic compound that is not expected to cause any adverse biochemical or physiological effects. It is not metabolized by the body, and is rapidly excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl carbamate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is readily soluble in polar organic solvents. Additionally, it is a relatively inexpensive and readily available compound. However, it is not soluble in water, and can be toxic if inhaled or ingested.
Orientations Futures
The use of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in organic synthesis and laboratory experiments is expected to continue to grow in the future. It could potentially be used in the synthesis of more complex compounds and drugs, as well as for the synthesis of peptides and proteins. Additionally, it could be used as a catalyst for the synthesis of amides and cyclic carbonates, and as a reagent for the synthesis of peptide-based drugs. Additionally, it could be used in the synthesis of more complex compounds, such as carbohydrates and amino acids. Finally, research into the potential applications of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in other fields, such as biochemistry, could lead to further discoveries and applications.
Méthodes De Synthèse
Tert-butyl carbamate can be synthesized by reacting tert-butanol with carbamic acid in the presence of a base. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and crystallization. Alternatively, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can also be synthesized by reacting tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate alcohol with urea and a base. This reaction is typically carried out in an organic solvent such as dimethylformamide.
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDXPKCFGTWDN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


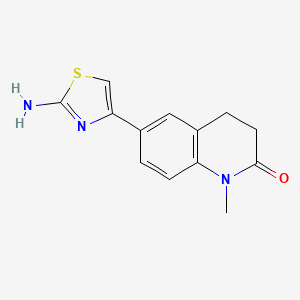
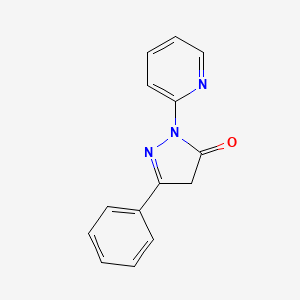

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)

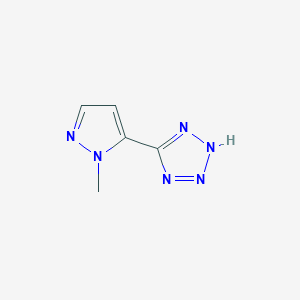

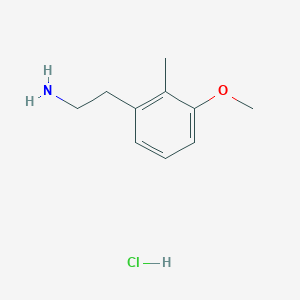
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

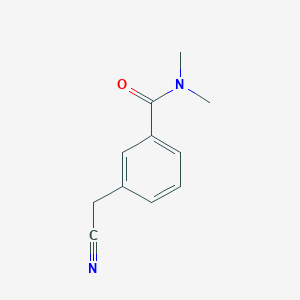
![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)
